4-(4-bromophenyl)-4H-1,2,4-triazole
Description
Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Science
The five-membered heterocyclic ring system of 1,2,4-triazole is a cornerstone in modern chemical science, demonstrating remarkable versatility across a spectrum of applications. semanticscholar.orgnih.govresearchgate.netrjptonline.orgmdpi.comnih.govresearchgate.net This significance stems from its unique structural and electronic properties, which have been harnessed in fields ranging from medicinal chemistry to materials science. nih.govresearchgate.net
Role in Heterocyclic Chemistry and Organic Synthesis
In the realm of heterocyclic chemistry, 1,2,4-triazoles are pivotal building blocks for the synthesis of more complex molecular architectures. semanticscholar.orgrjptonline.org Their facile synthesis, often through well-established methods like the Pellizzari and Einhorn-Brunner reactions, makes them readily accessible starting materials. bohrium.com The triazole ring can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups. nih.govresearchgate.net This adaptability has made them indispensable in the construction of novel heterocyclic compounds with tailored properties. semanticscholar.org Microwave-assisted synthesis has further accelerated the generation of 1,2,4-triazole derivatives, offering a more efficient and environmentally friendly approach. researchgate.net
Relevance in Materials Science and Functional Molecule Design
The application of 1,2,4-triazoles extends into materials science, where their unique electronic and photophysical properties are highly valued. researchgate.netnih.govnih.gov These compounds are integral to the design of functional molecules with applications in optoelectronics, such as organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The electron-deficient nature of the triazole ring contributes to excellent electron-transport and hole-blocking capabilities, crucial for the performance of these devices. researchgate.net Furthermore, triazole derivatives have been investigated as corrosion inhibitors and components of polymers and metal-organic frameworks (MOFs), highlighting their versatility in creating advanced materials. researchgate.netnih.govnih.gov Their ability to form stable, functional materials makes them a key area of research for developing new technologies. researchgate.netrsc.org
Importance in Coordination Chemistry and Catalysis
1,2,4-Triazoles are exceptional ligands in coordination chemistry due to the presence of three nitrogen atoms, which can coordinate with a variety of metal ions. scispace.comtennessee.edu This has led to the development of a vast array of coordination complexes and polymers with diverse structures and applications. scispace.comtennessee.edu These complexes are being explored for their potential in catalysis, anion recognition, and as building blocks for porous MOFs. scispace.comtennessee.educhemijournal.com The ability of the triazole ring to act as a versatile linker allows for the construction of intricate and functional coordination architectures. scispace.comtennessee.edu
Overview of Advanced Research Perspectives on Aryl-Substituted Triazole Architectures
Aryl-substituted triazoles represent a significant class of compounds within the broader family of triazole derivatives. The introduction of an aryl group onto the triazole core can profoundly influence the molecule's electronic properties, solubility, and biological activity. jcchems.comresearchgate.net Research in this area is focused on exploring the structure-property relationships that arise from varying the nature and substitution pattern of the aryl ring. jcchems.com Advanced synthetic methodologies, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," have enabled the efficient synthesis of a wide range of aryl-substituted 1,2,3-triazoles. jcchems.com For 1,2,4-triazoles, methods like the reaction of diacylhydrazines with aromatic amines are commonly employed. nih.gov
Scope and Objectives of the Academic Research Survey
This academic research survey aims to provide a focused and comprehensive overview of the chemical compound 4-(4-bromophenyl)-4H-1,2,4-triazole . The primary objectives are to:
Detail the significance of the 1,2,4-triazole core in various scientific disciplines.
Summarize the current understanding of aryl-substituted and halogenated phenyl-triazole derivatives.
Present available data on the synthesis, characterization, and potential applications of this compound.
This survey will adhere strictly to the outlined topics, providing a scientifically rigorous and authoritative resource on this specific chemical entity.
Interactive Data Table: Properties of Triazole Derivatives
| Compound Name | Molecular Formula | Key Properties/Applications | Reference |
| 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | C₁₄H₁₀BrN₃S | Synthesized from 4-bromoaniline (B143363); precursor for secondary alcohols. | mdpi.com |
| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Varies | Synthesized via Suzuki cross-coupling; exhibit luminescence. | nih.gov |
| 4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione | C₂₄H₂₀BrF₂N₃O₃S | Crystal structure determined. | iucr.orgnih.gov |
| 2-(4-Bromophenyl)-5-methyl-2,3-dihydro-4H-1,2,4-triazol-3-one | C₉H₈BrN₃O | Molecules exist as hydrogen-bonded dimers in the crystal. | uzh.ch |
| 4H-1,2,4-Triazole-5-(4-Bromophenoxymethyl)-3-(4-substituted Benzyl)sulfide derivatives | Varies | Designed and prepared for antibacterial studies. | dergipark.org.tr |
| Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine | C₂₄H₁₈N₁₀ | Can be oxidized to form radical cations and form coordination complexes. |
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJQMOVSRWLIJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies and Reactivity Studies
Precision Synthesis of 4-(4-bromophenyl)-4H-1,2,4-triazole and its Advanced Derivatives
The construction of the 4-aryl-4H-1,2,4-triazole core is achieved through various sophisticated synthetic routes, including multi-component reactions and regiocontrolled cycloadditions, often optimized through detailed catalyst and mechanistic studies.
Multi-component reactions (MCRs) offer a powerful and efficient pathway for synthesizing complex molecular structures like 1,2,4-triazoles from simple precursors in a single step. rsc.orgresearchgate.net These strategies are valued for their atom economy, reduced number of purification steps, and the ability to generate diverse molecular libraries.
One prominent MCR approach for forming 1-aryl-1,2,4-triazoles involves the direct reaction of anilines (such as 4-bromoaniline), amino pyridines, or pyrimidines in a single reactor. acs.orgorganic-chemistry.org This process typically involves the formation of an imidate intermediate, which then condenses with an amidoxime, like tosylamidoxime, followed by an N-N bond-forming cyclization. organic-chemistry.org This method is notable for being metal-free and highly regioselective. organic-chemistry.org The efficiency of these reactions can be influenced by the electronic properties of the aniline (B41778) substituent; electron-withdrawing groups on the aryl ring often lead to more efficient triazole formation. acs.org
Another strategy involves a base-promoted, metal-free, three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones to create hybrid molecules containing the 1,2,4-triazole (B32235) ring. rsc.org While not a direct synthesis of the target compound, this methodology highlights the versatility of MCRs in building complex triazole-containing scaffolds under mild conditions. rsc.org Similarly, pyrazolyl- rsc.orgCurrent time information in Colombo, LK.nih.govtriazole derivatives have been synthesized via a one-pot MCR of polyfunctionalized triazoles and β-dicarbonyl compounds in ortho-phosphoric acid, demonstrating the power of MCRs in creating fused heterocyclic systems. researchgate.net
Regiocontrolled cycloaddition reactions, particularly [3+2] cycloadditions, are fundamental to the selective synthesis of 1,2,4-triazole isomers. These reactions involve the combination of a three-atom component with a two-atom component to form the five-membered triazole ring.
A key strategy involves the reaction of nitrile imines, generated in situ from hydrazonyl chlorides, with a nitrile source. mdpi.com The regioselectivity of this cycloaddition ensures the formation of the desired triazole isomer. For instance, the reaction of nitrile imines with trifluoroacetonitrile (B1584977) (CF₃CN) has been used to produce 5-trifluoromethyl-1,2,4-triazoles with exclusive regioselectivity. mdpi.com A plausible mechanism suggests that the nitrile imine undergoes a regioselective [3+2] cycloaddition with the nitrile to generate the final product. mdpi.com
Catalyst systems can play a crucial role in controlling the regioselectivity of these cycloadditions. Liu et al. developed a catalyst-controlled methodology for the [3+2] cycloaddition of isocyanides with diazonium salts. isres.org This approach provides a practical route to either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles by selecting the appropriate catalyst. Silver(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, while copper(II) catalysis produces the 1,5-disubstituted isomers. isres.org This highlights the ability to steer the reaction towards a specific regioisomer, which is critical for targeted drug design.
The choice of catalyst is paramount in the synthesis of 1,2,4-triazoles, influencing yield, selectivity, and reaction conditions. A wide array of catalytic systems, from transition metals to metal-free approaches, have been explored.
Metal-Based Catalysts:
Copper-Catalyzed Reactions: Copper catalysts are widely used for their low cost and high efficiency in forming N-C and N-N bonds. organic-chemistry.org Copper-catalyzed cascade reactions involving the addition-oxidative cyclization of nitriles with amidines, using air as the oxidant, provide an effective route to 1,2,4-triazole derivatives. organic-chemistry.org
Metal-Free and Base-Promoted Reactions:
There is a growing interest in developing synthetic methods that avoid transition metals. A simple and mild method for synthesizing substituted 1,2,4-triazoles involves the reaction of hydrazines with formamide (B127407) under microwave irradiation without any catalyst. organic-chemistry.org
Base-promoted MCRs provide another metal-free alternative for constructing the triazole ring system under mild conditions. rsc.org
Electrochemical MCRs have also been developed, using reactive iodide radicals or electrogenerated ammonia (B1221849) to facilitate the reaction, thereby avoiding strong oxidants and transition-metal catalysts. organic-chemistry.org
Reaction Mechanism: Elucidating the reaction mechanism is crucial for optimizing synthetic protocols. In the multicomponent synthesis of 1-aryl 1,2,4-triazoles, the key step was identified as the consumption of an amidine intermediate. acs.org The addition of an acid catalyst was found to promote the reaction by facilitating the breakdown of this intermediate. acs.orgorganic-chemistry.org In other syntheses, the reaction proceeds through the formation of a carbodiimide, followed by a sequential addition-dehydration with an acyl hydrazide. scispace.com The electronic and steric effects of substituents on the starting materials play a significant role in the formation of intermediates and the direction of the subsequent ring closure. scispace.comnih.gov
Targeted Functionalization and Derivatization Approaches
Once the this compound core is synthesized, its bromine atom and heterocyclic structure provide versatile handles for further modification, enabling the creation of a vast array of advanced derivatives.
The bromine atom on the phenyl ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful tool for forming new carbon-carbon bonds. nih.govopenreviewhub.org This reaction allows for the conjugation of the bromophenyl-triazole core with various aryl or heteroaryl boronic acids, leading to the synthesis of highly conjugated systems with applications in materials science, such as luminophores for organic light-emitting diodes (OLEDs). semanticscholar.orgmdpi.com
The typical Suzuki coupling reaction involves heating the brominated triazole precursor with an arylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system. nih.govsemanticscholar.org The use of phase-transfer catalysts or modern techniques like microwave irradiation can significantly accelerate the reaction and improve yields. semanticscholar.orgresearchgate.net
| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst / Base / Solvent | Product Type | Reference |
| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Various arylboronic acids | Pd(PPh₃)₄ / K₂CO₃ / Toluene/H₂O/EtOH | 4-Alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives | nih.gov |
| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | 4-(N,N-diphenylamino)phenylboronic acid | Pd(PPh₃)₄ / NBu₄Br / K₂CO₃ / Toluene/H₂O/EtOH | Highly luminescent triazole derivatives | semanticscholar.org |
| 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole | Various boronic acids | Palladium catalyst / Conventional solvents or ionic liquids | Conjugated 1,2,4-triazole arrangements | openreviewhub.org |
| 4H-1,2,4-triazole precursors | Selected boronic acids | Pd(PPh₃)₄ / Choline–OH / Toluene / Microwave irradiation | Luminescent triazole derivatives | researchgate.net |
Beyond the bromine atom, other positions on the this compound molecule can be selectively functionalized.
Modification of the Triazole Ring: The nitrogen atoms of the triazole ring are nucleophilic and can be targeted for derivatization. The N4-position is commonly substituted during the primary synthesis of the ring. nih.gov Further modifications can occur at the carbon or sulfur atoms attached to the triazole core. For example, 4,5-disubstituted-4H-1,2,4-triazole-3-thiols can be synthesized and subsequently S-alkylated to introduce a variety of side chains. mdpi.comknutkt.edu.ua A study describes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone, followed by reduction to create a secondary alcohol derivative. mdpi.com
Modification of the Phenyl Ring: While cross-coupling at the bromine position is the most common modification, other substituents on the phenyl ring can also be altered or introduced to fine-tune the molecule's properties. Studies on structure-activity relationships (SAR) have shown that modifying substituents on the phenyl rings is crucial for biological activity. scispace.com For instance, replacing a substituted phenyl ring with other groups like aliphatic amides or different heterocyclic rings (e.g., thiazole, isoxazole) can significantly alter the molecule's binding affinity to biological targets. nih.gov The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—also influences the reactivity of the entire molecule, including the rate of triazole ring formation. scispace.comnih.gov
C-H Functionalization Strategies on the Triazole Ring System
Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex aryl-1,2,4-triazoles, offering an alternative to traditional multi-step cyclocondensation reactions that often require harsh conditions and hazardous reagents like hydrazine. nih.govresearchgate.net Research has shown that the electronic properties of the C-H bonds and the 1,2,4-triazole ring itself can direct regioselective C-5 arylation under catalytic conditions. nih.gov
While C-H activation and functionalization of 1,2,3-triazoles are well-documented, similar transformations on the 1,2,4-triazole system, particularly for 4-substituted derivatives, are less developed. researchgate.netresearchgate.net However, studies have demonstrated the feasibility of palladium-catalyzed C-H arylation of 1-substituted-1,2,4-triazoles. rsc.org This methodology allows for the introduction of various aryl groups onto the triazole ring. For instance, a general approach for the selective and sequential arylation of 1,2,4-triazoles has been reported, providing access to a variety of arylated products. nih.gov This strategy complements existing cyclization methods and facilitates the rapid synthesis of complex triazole derivatives. nih.govresearchgate.net
The 1,2,4-triazole moiety can also act as a directing group for ruthenium-catalyzed C-H arylation, showcasing its utility in guiding the functionalization of other parts of a molecule. organic-chemistry.org Furthermore, palladium-catalyzed intramolecular C-H functionalization has been employed to create fused heterocyclic systems containing the 1,2,4-triazole ring. organic-chemistry.org
It is important to note that direct arylation of the 1,2,3-triazole isomer has been successfully achieved at the C-5 position using a palladium catalyst, allowing for the introduction of both electron-rich and electron-deficient aryl groups. nih.gov This highlights the potential for developing similar selective C-H functionalization strategies for the 1,2,4-triazole isomer.
Table 1: Research Findings on C-H Functionalization of Triazoles
| Catalyst System | Triazole Type | Position of Functionalization | Key Findings | Reference |
|---|---|---|---|---|
| Palladium-carboxylate | 1-Alkyl & 4-Alkyl-1,2,4-triazoles | C-5 | Enables regioselective C-H arylation. | nih.gov |
| Ruthenium | 1,2,4-Triazole moiety | --- | Triazole acts as a directing group for C-H arylation. | organic-chemistry.org |
| Palladium | 1-Substituted-1,2,4-triazoles | C-5 | Allows for direct C-H arylation with aryl bromides. | researchgate.netrsc.org |
| Palladium | 1,4-Disubstituted-1,2,3-triazoles | C-5 | Efficient introduction of various aryl groups. | nih.gov |
Sustainable Chemistry Principles in Triazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-triazoles to develop more environmentally friendly and efficient processes. rsc.orgrsc.org This includes the use of alternative energy sources, green solvents, and recyclable catalysts.
Microwave and Ultrasound-Assisted Synthesis Optimization
Microwave and ultrasound irradiation have emerged as powerful techniques to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netmdpi.comijacskros.com
Microwave-assisted synthesis has been successfully employed for the preparation of various 1,2,4-triazole derivatives. dergipark.org.tryu.edu.joscispace.com For example, the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles has been achieved in a one-pot reaction from secondary amides and hydrazides via microwave-induced cyclodehydration. organic-chemistry.org In another study, new 1,2,3-triazole derivatives were synthesized in higher yields and shorter times using microwave irradiation with a CuI catalyst. ias.ac.in The synthesis of 1-methyl-1H-1,2,4-triazoles has also been accomplished using microwave irradiation, highlighting the versatility of this technique. yu.edu.jo
Ultrasound-assisted synthesis is another green method that has been effectively used for the synthesis of 1,2,4-triazoles. researchgate.netmdpi.comijacskros.com This technique has been used to synthesize novel 4,5-diphenyl-1H-imidazol-1-yl-1H-1,2,4-triazole derivatives in good to excellent yields with short reaction times (10–25 minutes). researchgate.net Similarly, the synthesis of 1,2,4-triazole coupled acetamide (B32628) derivatives has been shown to be more efficient using ultrasound irradiation compared to conventional methods, resulting in higher yields and significantly reduced reaction times. mdpi.com Researchers have also reported the ultrasound-assisted synthesis of novel indole (B1671886) derivatives containing 1,2,4-triazole moieties, with some compounds showing potent antibacterial activity. nih.gov
Table 2: Comparison of Microwave and Ultrasound-Assisted Synthesis of Triazoles
| Energy Source | Triazole Derivative | Key Advantages | Reference |
|---|---|---|---|
| Microwave | 3,4,5-Trisubstituted 1,2,4-triazoles | One-pot synthesis, efficient cyclodehydration. | organic-chemistry.org |
| Microwave | 1,2,3-Triazole derivatives | Higher yields, shorter reaction times. | ias.ac.in |
| Microwave | 3- and 4-substituted-5-((3-phenylpropyl)thio)-4H-1,2,4-triazoles | Controlled reaction conditions, effective heating. | dergipark.org.tr |
| Ultrasound | 4,5-Diphenyl-1H-imidazol-1-yl-1H-1,2,4-triazole derivatives | Short reaction times (10-25 min), good to excellent yields. | researchgate.net |
| Ultrasound | 1,2,4-Triazole coupled acetamide derivatives | Higher yields (65-80%), reduced reaction time (39-80 min). | mdpi.com |
| Ultrasound | Indole derivatives with 1,2,4-triazole moieties | Efficient one-pot, three-component synthesis. | nih.gov |
| Ultrasound | 4-(2-Phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones | Milder conditions, shorter reaction times, higher yields. | nih.gov |
Application of Green Solvents and Catalytic Systems (e.g., Ionic Liquids)
The use of green solvents and recyclable catalytic systems is a cornerstone of sustainable chemistry. rsc.orgrsc.org Ionic liquids (ILs), often referred to as "designer solvents," have gained significant attention as environmentally benign alternatives to volatile organic solvents due to their unique properties, such as low vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. rsc.orgtandfonline.comresearchgate.net
Ionic liquids can act as both solvents and catalysts in the synthesis of triazoles. rsc.orgrsc.org For instance, the synthesis of 1,2,3-triazoles has been achieved using ionic liquids as a greener solvent, with some reactions proceeding at room temperature without the need for a base or reducing agent. rsc.org The use of water as a solvent, often in combination with a recyclable catalyst, is another important green approach. rsc.orgtandfonline.com The synthesis of 1,4-disubstituted 1,2,3-triazoles has been reported in water using a reusable ZnO-CTAB nanocrystal catalyst. rsc.org
Heterogeneous catalysts, particularly those based on magnetic nanoparticles, offer the advantage of easy separation and recyclability. bohrium.com Copper iodide supported on magnetic nanoparticles has been used as a retrievable catalyst for the one-pot synthesis of 1-aryl-1,2,3-triazoles in a deep eutectic solvent (DES), which is another class of green solvents. bohrium.com Similarly, nanostructured mixed crystals of Ni(OH)₂–ZnO have been shown to be effective and recyclable catalysts for the synthesis of N-unsubstituted 1,2,3-triazoles in PEG-400, a biodegradable polymer. bohrium.com
The development of novel ionic liquids derived from triazoles themselves is also an active area of research. tandfonline.comresearchgate.net These triazolium-based ionic liquids have potential applications as catalysts and solvents in various chemical transformations. researchgate.net
Table 3: Green Solvents and Catalytic Systems in Triazole Synthesis
| Green Approach | Specific System | Triazole Synthesized | Key Features | Reference |
|---|---|---|---|---|
| Ionic Liquid (Solvent) | [Bmim]OH | 1,4-Disubstituted 1,2,3-triazoles | Room temperature, no base/reducing agent needed. | rsc.org |
| Green Solvent & Catalyst | ZnO-CTAB nanocrystals in water | 1,4-Disubstituted 1,2,3-triazoles | Eco-friendly, reusable catalyst. | rsc.org |
| Heterogeneous Catalyst & DES | Copper iodide on magnetic nanoparticles in Choline chloride/PEG | 1-Aryl-1,2,3-triazoles | Retrievable catalyst, green solvent. | bohrium.com |
| Recyclable Catalyst & Green Solvent | Ni(OH)₂–ZnO mixed crystals in PEG-400 | N-Unsubstituted 1,2,3-triazoles | Efficient, economical, reusable catalyst. | bohrium.com |
| Triazolium Ionic Liquids | Novel triazolium salts | --- | Environmentally friendly synthesis, potential as catalysts/solvents. | tandfonline.comresearchgate.net |
Advanced Spectroscopic and Structural Characterization Methodologies in Research Contexts
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4H-1,2,4-triazole derivatives. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of protons and carbons within the molecule. For instance, in derivatives like 3,5-bis(4-bromophenyl)-4-alkyl-4H-1,2,4-triazoles, the protons of the bromophenyl groups typically appear as doublets in the aromatic region of the ¹H NMR spectrum, while the triazole carbons are observed in the ¹³C NMR spectrum at characteristic chemical shifts. mdpi.com
Table 1: Representative ¹H NMR Data for 3,5-Bis(4-bromophenyl)-4-alkyl-4H-1,2,4-triazole Derivatives
| Compound | Alkyl Group | CH₃ (δ, ppm) | CH₂ (δ, ppm) | Ar-H (δ, ppm) |
|---|---|---|---|---|
| 3a | Ethyl | 1.07 (t) | 4.08 (q) | 7.52 (d), 7.65 (d) |
| 3b | Propyl | 0.63 (t) | 1.41 (sext), 4.03 (t) | 7.54 (d), 7.68 (d) |
| 3c | Butyl | 0.67 (t) | 1.01 (sext), 1.35 (quin), 4.06 (t) | 7.54 (d), 7.67 (d) |
Data sourced from a study on 3,5-bis(4-bromophenyl)-4-alkyl-4H-1,2,4-triazoles. mdpi.com
For more complex structures derived from or related to 4-(4-bromophenyl)-4H-1,2,4-triazole, two-dimensional (2D) NMR techniques are essential. mdpi.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecular structure. sdsu.edu For example, it can be used to trace the connectivity within the alkyl chains of N-substituted triazoles. semanticscholar.org
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning carbon signals in the ¹³C NMR spectrum based on their attached protons. In studies of triazole derivatives, HSQC spectra provide unambiguous assignment of the triazole ring carbons and the carbons of the phenyl substituent. tubitak.gov.tr
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is used to identify long-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.edu This technique is particularly powerful for connecting different fragments of a molecule. For instance, in the analysis of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one, HMBC spectra show a correlation between the ortho-protons of the 4-bromophenyl ring and the nitrogen atom at position 4 (¹H-¹⁵N HMBC), confirming the substitution pattern. mdpi.comresearchgate.net Furthermore, long-range couplings between methylene (B1212753) protons and the triazole C3 carbon can confirm the site of alkylation in thio-substituted triazoles. researchgate.netmdpi.com
Triazole derivatives, particularly those with functional groups like thiols, can exist in a dynamic equilibrium between different tautomeric forms (e.g., thiol and thione). researchgate.netmdpi.com Dynamic NMR spectroscopy is a key method for studying these equilibria in solution. The chemical shifts observed in the NMR spectra represent a weighted average of the contributing tautomers. For example, in 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, the ¹³C NMR signal for the C3 carbon at a deshielded value of 168.9 ppm indicates that the thione tautomer (C=S) is predominant in a DMSO-d₆ solution. mdpi.com This is further supported by ¹H-¹⁵N HMBC spectra, which can show correlations confirming the position of the proton on a nitrogen atom in the thione form. mdpi.com Computational studies are often paired with experimental NMR data to provide information on the relative stability and geometry of different tautomers and conformers. acs.org
While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into their structure, packing, and dynamics in the solid phase. Research on related triazole systems has shown that while a single tautomer might be preferred in solution, multiple tautomers can coexist in the solid state. ssNMR can distinguish between these different forms and provide information on intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing.
Vibrational Spectroscopy for Intermolecular Interaction and Polymorphism Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is highly sensitive to the types of chemical bonds present and their immediate environment, making it invaluable for functional group analysis and studying non-covalent interactions. researchgate.net
IR and Raman spectra provide a molecular fingerprint, with characteristic absorption or scattering bands for various functional groups. In this compound and its derivatives, key vibrational bands include:
C-H stretching from the aromatic ring.
C=N and N-N stretching from the triazole ring.
C-Br stretching from the bromophenyl group.
In related thione derivatives, the presence of a strong C=S stretching vibration band around 1165 cm⁻¹ and an N-H stretching band (typically broad and in the range of 3100-3400 cm⁻¹) can confirm the thione tautomer, which often forms hydrogen-bonded dimers in the solid state. nih.govekb.eg For instance, the crystal structure of 2-(4-bromophenyl)-5-methyl-2,3-dihydro-4H-1,2,4-triazol-3-one reveals that molecules exist as centrosymmetrically related N-H···O hydrogen-bonded dimers. uzh.ch These hydrogen bonding networks are readily analyzed by IR spectroscopy, as they cause a characteristic broadening and shift in the N-H stretching frequency. mdpi.com
Table 2: Characteristic IR Absorption Bands for 3,5-Bis(4-bromophenyl)-4-alkyl-4H-1,2,4-triazole Derivatives (cm⁻¹)
| Compound | Alkyl Group | C-H (Alkyl) | C=N / C=C | C-Br Region |
|---|---|---|---|---|
| 3a | Ethyl | 2966 | 1597, 1473 | 1067, 1009 |
| 3b | Propyl | 2955, 2930, 2869 | 1468, 1455 | 1069, 1010 |
| 3d | Hexyl | 2951, 2931, 2860 | 1599, 1464 | 1071, 1014 |
Data sourced from a study on 3,5-bis(4-bromophenyl)-4-alkyl-4H-1,2,4-triazoles. mdpi.com
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of materials science. Different polymorphs can exhibit distinct physical properties. While specific studies on the polymorphism of this compound are not widely reported, research on analogous compounds like 4-bromophenyl 4-bromobenzoate (B14158574) has identified multiple polymorphic forms with different mechanical properties. consensus.app Vibrational spectroscopy is a powerful tool for identifying and distinguishing between polymorphs, as the subtle differences in crystal packing and intermolecular interactions lead to distinct IR and Raman spectra. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a specific crystalline phase. researchgate.netmdpi.com
X-ray Diffraction Studies for Definitive Structural Elucidation
Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
Single-crystal X-ray diffraction (SC-XRD) offers the most precise structural data for a molecule. While a dedicated study for the unsubstituted this compound is not detailed in the provided sources, extensive research on closely related derivatives allows for a comprehensive understanding of its likely molecular conformation.
In derivatives, the dihedral angle between the plane of the 4-bromophenyl ring and the 4H-1,2,4-triazole ring is a critical conformational parameter. In the related compound 2-(4-bromophenyl)-5-methyl-2,3-dihydro-4H-1,2,4-triazol-3-one, this dihedral angle is a relatively small 8.93 (14)°. uzh.ch However, in other structures such as 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole, the substituted phenyl ring is oriented nearly perpendicular to the triazole ring, with a dihedral angle of 88.79°. acs.orgnih.gov This significant variation indicates that the conformation is highly sensitive to the substitution pattern on the triazole ring and the crystal packing forces. For this compound, it is expected that the bromophenyl group is substantially twisted out of the plane of the triazole ring, influencing its electronic and steric properties.
Crystallographic data for a related brominated triazole derivative provides insight into the typical structural parameters.
| Parameter | Value |
|---|---|
| Compound | 5-anilino-3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazole iucr.org |
| Chemical Formula | C₂₀H₁₅BrN₄ iucr.org |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.2885 (3) |
| b (Å) | 10.3709 (3) |
| c (Å) | 13.8860 (4) |
| β (°) | 98.172 (1) |
| Volume (ų) | 1750.36 (8) |
Analysis of Supramolecular Synthons and Crystal Engineering Motifs
Crystal engineering focuses on understanding and utilizing intermolecular interactions to design solids with desired properties. routledge.com Supramolecular synthons are robust and predictable non-covalent interactions that guide the assembly of molecules into specific, ordered structures. routledge.com In the crystal structures of 1,2,4-triazole (B32235) derivatives, several key synthons are consistently observed.
Investigation of Intermolecular Interactions in the Solid State
The solid-state structure of this compound and its analogs is stabilized by a complex network of intermolecular interactions. Beyond the strong hydrogen bonds, a variety of weaker interactions play a critical role in the crystal packing.
These interactions include:
π-π Stacking: Interactions between the electron-rich aromatic systems of the phenyl and triazole rings are common. acs.org
C–H···π Interactions: The hydrogen atoms of alkyl or aryl groups can interact with the π-systems of the aromatic rings. nih.govacs.org
Halogen Bonding: The bromine atom on the phenyl ring can act as a Lewis acidic site, forming halogen bonds (e.g., Br···F) with other electronegative atoms. nih.gov This is a highly directional interaction that influences molecular alignment.
Chalcogen Bonding: In sulfur-containing derivatives, interactions such as C–S···S and S···C(π) contacts have been observed, further directing the crystal packing. acs.orgnih.govnih.gov
The combination of these diverse intermolecular forces results in the elegant and stable supramolecular assemblies observed in the solid state for this class of compounds. acs.orgnih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an experimental molecular formula that can be compared to the theoretical formula, thus confirming the identity of a synthesized compound.
For derivatives of this compound, HRMS is routinely used to verify their structures. Electrospray ionization (ESI) is a common technique used for these analyses, often detecting the protonated molecule [M+H]⁺. mdpi.commdpi.com The close agreement between the calculated and experimentally found mass provides definitive confirmation of the molecular formula. mdpi.com
| Alkyl Group | Molecular Formula ([M+H]⁺) | Calculated m/z | Found m/z |
|---|---|---|---|
| Ethyl | C₁₆H₁₄Br₂N₃ | 405.9549 | 405.9544 |
| Propyl | C₁₇H₁₆Br₂N₃ | 419.9705 | 419.9701 |
| Butyl | C₁₈H₁₈Br₂N₃ | 433.9862 | 433.9863 |
| Hexyl | C₂₀H₂₂Br₂N₃ | 462.0175 | 462.0177 |
UV-Visible Spectroscopy for Electronic Transitions and Optical Properties
For derivatives of this compound, the UV-Vis spectra are typically characterized by strong absorption bands in the UV region, arising from π→π* transitions within the conjugated aromatic system. The solvent used for the analysis can influence the exact position of these bands. Studies on related compounds show that in solvents like dichloromethane (B109758) (CH₂Cl₂), the maximum absorption wavelength (λmax) is observed around 258 nm. mdpi.com The electronic properties, and thus the absorption spectra, are influenced by the substituents on the triazole and phenyl rings. Furthermore, intermolecular interactions in the solid state can cause a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to the spectrum recorded in solution. acs.org
| Alkyl Group | λmax (nm) | Molar Absorptivity (ε x 10⁻³ cm⁻¹M⁻¹) |
|---|---|---|
| Ethyl | 257.5 | 33.3 |
| Propyl | 258.5 | 27.7 |
| Butyl | 258.0 | 28.0 |
| Hexyl | 258.0 | 31.3 |
Computational and Theoretical Chemistry in Triazole Research
Quantum Chemical Investigations via Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for the investigation of medium to large-sized molecules like triazole derivatives.
Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory (e.g., HOMO-LUMO Gap Analysis)
Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity.
In a study on novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide, DFT calculations using the M06/6-311G(d,p) functional were performed to analyze their electronic properties. nih.gov For three such derivatives, the HOMO energies were found to be -7.128 eV, -6.973 eV, and -7.144 eV, while the LUMO energies were -1.491 eV, -1.358 eV, and -2.526 eV, respectively. nih.gov This resulted in HOMO-LUMO energy gaps of 5.637 eV, 5.615 eV, and 4.618 eV. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is a desirable characteristic for applications in optoelectronic materials. nih.gov
The distribution of the HOMO and LUMO provides further insights. For instance, in some triazole derivatives, the HOMO is localized on the triazole and thiophene (B33073) rings, while the LUMO is situated on a coumarin (B35378) ring, indicating the direction of charge transfer upon electronic excitation. researchgate.net In the aforementioned N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, the charge density of the HOMO was primarily located on the bromophenyl and triazole-thioether fragments, while the LUMO's charge density was concentrated on the N-phenylpropanamide moiety, suggesting an effective charge transfer within these molecules.
Prediction of Spectroscopic Parameters and Chemical Reactivity Descriptors (e.g., softness, hardness, electronegativity, electrophilicity)
DFT calculations are also employed to predict various chemical reactivity descriptors that provide a quantitative measure of a molecule's reactivity. These descriptors are derived from the HOMO and LUMO energies. Key descriptors include:
Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the ease of a change in electron distribution.
Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as χ = -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the electrophilic character of a species. It is calculated as ω = μ2 / 2η, where μ is the chemical potential (μ ≈ -(EHOMO + ELUMO) / 2).
For the N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, these reactivity descriptors were calculated and are presented in the table below. nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (S) | Electronegativity (χ) | Electrophilicity (ω) |
| 7a | -7.128 | -1.491 | 5.637 | 2.8185 | 0.3548 | 4.3095 | 3.284 |
| 7b | -6.973 | -1.358 | 5.615 | 2.8075 | 0.3562 | 4.1655 | 3.092 |
| 7c | -7.144 | -2.526 | 4.618 | 2.309 | 0.4331 | 4.835 | 5.060 |
These calculated descriptors are valuable in predicting how these molecules will interact with other chemical species and in understanding their reaction mechanisms. nih.gov
Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interaction Profiling
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. This technique allows for the exploration of the conformational space of a molecule, identifying its stable conformations and the energy barriers between them. Furthermore, MD simulations can provide detailed insights into the intermolecular interactions between a molecule and its environment, such as a solvent or a biological receptor.
In the context of triazole research, MD simulations have been employed to understand the interactions of triazole derivatives with biological targets. For instance, a study on novel quinoxaline-triazole compounds utilized MD simulations to investigate their binding stability with fungal enzymes. nih.gov While specific MD simulation studies on 4-(4-bromophenyl)-4H-1,2,4-triazole were not found, the methodology is highly applicable. Such a study would involve placing the triazole molecule in a simulation box with a solvent, such as water, and simulating its motion over a period of nanoseconds. The analysis of the resulting trajectory would reveal the preferred conformations of the phenyl and triazole rings relative to each other and the nature of the intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) with the surrounding solvent molecules. This information is crucial for understanding its solubility and transport properties.
Elucidation of Reaction Mechanisms and Transition State Structures
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis of triazole derivatives. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the most favorable mechanism.
The synthesis of 4H-1,2,4-triazoles can be achieved through various routes. One common method involves the cyclization of thiosemicarbazide (B42300) derivatives. nih.gov For instance, the reaction of a hydrazide with an isothiocyanate forms a thiosemicarbazide, which can then be cyclized in a basic medium to yield the 4H-1,2,4-triazole-3-thione. nih.gov
A study on the thermal rearrangement of 4-alkyl-4H-1,2,4-triazoles to their 1-alkyl-1H-1,2,4-triazole isomers proposed an ion pair mechanism based on experimental and stereochemical evidence. scispace.com Computational studies could further illuminate this mechanism by locating the transition state structure for the alkyl group migration and calculating the activation energy barrier. For this compound, computational methods could be used to investigate the mechanism of its synthesis, for example, via the reaction of 4-bromophenylhydrazine with formamide (B127407), and to identify the key transition states involved in the cyclization process.
Theoretical Modeling of Structure-Property Relationships for Functional Materials
The ability to predict the properties of a material based on its molecular structure is a key goal of computational chemistry. For functional materials based on this compound, theoretical modeling can establish crucial structure-property relationships. These relationships can then guide the design of new materials with enhanced properties.
For example, 4H-1,2,4-triazole derivatives have shown promise as luminescent materials. mdpi.comnih.gov DFT calculations can be used to predict their absorption and emission wavelengths, as well as their quantum yields. By systematically modifying the substituents on the triazole and phenyl rings in silico, it is possible to understand how these changes affect the electronic structure and, consequently, the photophysical properties. For instance, extending the π-conjugation of the system by introducing other aromatic groups is a common strategy to red-shift the emission and enhance the luminescence quantum yield.
A study on highly luminescent 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles demonstrated their potential in optoelectronics. mdpi.com The bromo-substituents serve as reactive handles for further functionalization via cross-coupling reactions, such as the Suzuki coupling, to create more complex and highly conjugated systems with tailored optical and electronic properties. mdpi.comnih.gov Theoretical modeling can play a crucial role in pre-screening potential candidates for such reactions, saving significant experimental effort.
Research Applications in Advanced Materials Science
Organic Electronics and Optoelectronic Device Development
The field of organic electronics leverages the properties of π-conjugated organic molecules for use in electronic devices. Derivatives of 1,2,4-triazole (B32235) are widely investigated for their potential in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com The structure of these triazole-based molecules can be systematically modified to fine-tune their electronic and photophysical properties for specific device requirements.
A key area of research involves the design of novel luminophores (light-emitting compounds) based on the 4H-1,2,4-triazole core. A common synthetic strategy employs 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles as precursors, which are derived from materials like 4-bromobenzoic acid. mdpi.comnih.gov These precursors are then used in cross-coupling reactions, such as the Suzuki coupling, to create more extended π-conjugated systems by reacting with various boronic acids. mdpi.comnih.govnih.gov
The resulting 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives are investigated as potential luminophores for optoelectronic devices. mdpi.com The inclusion of an alkyl group on the nitrogen atom of the triazole ring is a practical design choice that enhances the solubility of the final compounds, a crucial factor for their processing and integration into devices. nih.gov The development of such compounds with a 1,2,4-triazole core is a promising avenue for creating new materials for OLEDs and OFETs. mdpi.com
The 1,2,4-triazole ring system is characterized by its highly electron-deficient nature, a consequence of the three electronegative nitrogen atoms within the aromatic ring. researchgate.netresearchgate.net This intrinsic property confers excellent electron-transporting and hole-blocking capabilities to materials that incorporate this moiety. mdpi.comresearchgate.netresearchgate.net The presence of nitrogen atoms within the heterocyclic ring significantly influences the electron distribution within the molecule and can enhance intramolecular electron transport. mdpi.comresearchgate.net
These characteristics are highly desirable for host materials in phosphorescent OLEDs (PhOLEDs) and for electron-transport layers in various organic electronic devices. researchgate.netacs.org By efficiently transporting electrons while blocking the passage of holes, these materials help to confine charge recombination to the emissive layer of an OLED, thereby increasing device efficiency. researchgate.net
Photophysical Properties and Luminescence Studies
The photophysical properties of 4-(4-bromophenyl)-4H-1,2,4-triazole derivatives are central to their application in optoelectronics. Research has demonstrated that these compounds can exhibit strong luminescence, with their emission characteristics being highly dependent on their molecular structure. nih.govnih.gov
Significant research efforts have been directed towards synthesizing derivatives of 4H-1,2,4-triazole with high fluorescence quantum yields (Φ), which is a measure of the efficiency of the fluorescence process. Studies on a series of 4-alkyl-3,5-bis(4-arylphenyl)-4H-1,2,4-triazoles, synthesized from 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole precursors, have reported remarkably high quantum yields, in some cases approaching 98%. nih.gov The quantum yield is highly dependent on the nature of the terminal aryl substituents, indicating that the electronic properties of the entire conjugated system play a role. nih.gov Strong fluorescence has been observed for nearly all synthesized compounds in these studies, with the exception of those containing a terminal 3-nitrophenyl group, which is known to quench fluorescence. nih.gov
While much of the research on these specific triazole derivatives has focused on fluorescence, related 1,2,4-triazole-based materials have also been developed as host materials for phosphorescent emitters in highly efficient red PhOLEDs. osti.gov
Table 1: Fluorescence Quantum Yields of Selected 4-butyl-3,5-bis(4-arylphenyl)-4H-1,2,4-triazole Derivatives
| Terminal Aryl Substituent | Quantum Yield (Φ) |
| Biphenyl-4-yl | 0.98 |
| Naphthalen-1-yl | 0.84 |
| Naphthalen-2-yl | 0.97 |
| Anthracen-9-yl | 0.65 |
| Pyren-1-yl | 0.73 |
| Furan-2-yl | 0.90 |
| Thiophen-2-yl | 0.49 |
Data sourced from a study on 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives. nih.gov
The photophysical behavior of these molecules is governed by their excited-state properties. For the highly fluorescent derivatives of 4H-1,2,4-triazole, the primary origin of their excited states, which subsequently leads to light emission, is attributed to n→π* (n-to-pi-star) electronic transitions. mdpi.com The design of these molecules often incorporates donor and acceptor moieties connected through a π-conjugated system. mdpi.com This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key process in many modern organic luminophores. The efficiency of these energy transfer mechanisms is fundamental to the performance of the compounds in light-emitting applications.
Nonlinear Optical (NLO) Material Development
Materials with significant nonlinear optical (NLO) properties are in demand for applications in photonics and optoelectronics, including optical switching and frequency conversion. Triazole-containing heterocyclic compounds have been identified as promising candidates for NLO materials. researchgate.netnih.gov
Research into novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide has explored their NLO potential through a combination of synthesis and computational investigation using density functional theory (DFT). nih.gov Although this study focuses on a 3-bromophenyl isomer, its findings provide valuable insight into the NLO properties of bromophenyl-triazole systems. The computational analysis revealed that these compounds possess significant NLO characteristics. nih.govdntb.gov.ua In particular, one derivative (designated 7c) showed a low HOMO-LUMO energy gap and high values for linear polarizability and hyperpolarizability, signifying its strong potential for use in the fabrication of NLO materials for optoelectronic devices. researchgate.netnih.govdntb.gov.ua
Table 2: Calculated NLO Properties of a 3-bromophenyl-1,2,4-triazole Derivative (Compound 7c)
| Property | Value |
| HOMO-LUMO Energy Gap (eV) | 4.618 |
| Linear Polarizability (α) | 4.195 x 10⁻²³ esu |
| First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ esu |
| Second Hyperpolarizability (γ) | 4.314 x 10⁻³⁵ esu |
Data sourced from a DFT study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. nih.govdntb.gov.ua
Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and Metal-Organic Frameworks (MOFs) are classes of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The 1,2,4-triazole moiety is a particularly effective linker due to its ability to bridge multiple metal centers, often via its N1 and N2 atoms. mdpi.com This capacity facilitates the formation of stable, extended networks with diverse topologies and functionalities. mdpi.comresearchgate.net The compound this compound serves as a bifunctional linker in this context; the triazole ring provides the primary coordination sites, while the bromophenyl group can be used to modify the resulting framework's properties or for post-synthetic modification.
The porosity of a MOF can be systematically tuned by altering the size and shape of its constituent organic linkers. rsc.orgresearchgate.net By introducing substituents onto the triazole ligand, such as the 4-bromophenyl group, the dimensions of the pores within the framework can be adjusted. The steric bulk of the substituent influences the packing of the polymeric chains, thereby controlling the void space available for guest molecules. researchgate.net This principle allows for the creation of customized pore environments tailored for specific applications. nih.gov
The inherent porosity and tunable nature of MOFs make them exceptional candidates for gas storage and separation applications. researchgate.netnih.gov Triazole-based MOFs are particularly promising due to the high density of nitrogen atoms within their structures. These nitrogen atoms, especially uncoordinated ones exposed on the pore surface, act as strong Lewis basic sites that can interact favorably with acidic gas molecules like carbon dioxide (CO₂). aip.orgacs.org
Research into triazole-based MOFs has demonstrated their potential for selective gas capture. For example, a MOF named MAF-66, which features an amino-functionalized 1,2,4-triazolate, shows exceptional CO₂ adsorption capacity due to the presence of uncoordinated triazole nitrogen donors and amino groups on the pore surface. aip.org The combination of tetrahedral metal ions like Zn(II) with triazole ligands is considered a good strategy to enhance CO₂ capture compared to analogous imidazole-based frameworks, owing to the extra nitrogen atom in the triazole ring. aip.org
The functionalization of the ligand plays a critical role in tuning the gas separation performance. In one study, two isostructural cobalt-based MOFs were prepared using 4-(4-carboxyphenyl)-1,2,4-triazole and either 3-amino-1,2,4-triazole or 3,5-diamino-1,2,4-triazole. nih.gov The MOF with additional amino groups exhibited a significantly improved acetylene (B1199291) (C₂H₂) uptake and C₂H₂/C₂H₄ separation performance, despite having a lower surface area. nih.gov This highlights how the chemical environment of the pore surface, including the density of open metal sites and functional groups, can be engineered to achieve high selectivity for specific gas separations, a critical task in industrial processes like ethylene (B1197577) purification. nih.govnih.gov
| MOF Name/System | Ligands | Target Gas | Key Finding | Reference |
|---|---|---|---|---|
| Co-MOF (datz-based) | 4-(4-carboxyphenyl)-1,2,4-triazole, 3,5-diamino-1,2,4-triazole | C₂H₂ | High C₂H₂ uptake and excellent C₂H₂/C₂H₄ and C₂H₂/CO₂ separation performance. | nih.gov |
| MAF-66 | 3-amino-1,2,4-triazolate | CO₂ | Exceptional CO₂ adsorption due to uncoordinated N-donors and amino groups. | aip.org |
| HIAM-210 | Triazole, Dicarboxylate | C₂H₄/C₂H₆/C₂H₂ | Achieved one-step purification of ethylene from a ternary mixture. | nih.gov |
| Cu-MOF | Clicked octacarboxylate ligand with triazole groups | CO₂ | High affinity for CO₂, enabling its use as a catalyst for CO₂ cycloaddition. | acs.org |
The 1,2,4-triazole ring is an excellent mediator of magnetic interactions between metal centers in polynuclear coordination complexes. mdpi.com When a 1,2,4-triazole ligand bridges two metal ions through its N1 and N2 atoms, it creates an efficient pathway for magnetic superexchange. mdpi.comacs.org This bridging mode typically leads to antiferromagnetic coupling, where the magnetic moments of the adjacent metal ions align in an antiparallel fashion. mdpi.comacs.org
The strength of this magnetic coupling, represented by the coupling constant (J), can be significant. Studies on copper(II) linear chain polymers bridged by both hydroxide (B78521) and N1,N2-triazole ligands have reported strong antiferromagnetic coupling, with J values as low as -608 cm⁻¹. acs.org Similarly, studies on trinuclear complexes of Mn(II), Ni(II), and Cu(II) linked by triple N1,N2-triazole bridges also showed dominant intramolecular antiferromagnetic interactions. mdpi.com The magnitude of the interaction depends on the specific metal ion and the geometry of the complex. mdpi.com
In some systems, the arrangement of metal centers can lead to more complex magnetic behaviors. A trinuclear cobalt MOF with a frustrated triangular arrangement of Co(II) spins showed paramagnetic behavior down to low temperatures without magnetic saturation, while a 2D cobalt-triazole-azide complex exhibited metamagnetism. rsc.orgnih.gov The investigation of these magneto-structural correlations in triazole-bridged systems is crucial for designing new molecular-based magnetic materials. mdpi.com
| Complex Type | Metal Ion | Magnetic Behavior | Coupling Constant (J) / Key Feature | Reference |
|---|---|---|---|---|
| 1D Linear Chain Polymer | Cu(II) | Strong Antiferromagnetic | J = -419 to -608 cm⁻¹ | acs.org |
| Trinuclear Complex | Mn(II) | Antiferromagnetic | J = -0.4 K | mdpi.com |
| Trinuclear Complex | Ni(II) | Antiferromagnetic | J = -7.5 K | mdpi.comresearchgate.net |
| Trinuclear Complex | Cu(II) | Antiferromagnetic | J = -45 K | mdpi.com |
| Binuclear Complex | Fe(II) | Weak Antiferromagnetic | J = -0.58 cm⁻¹ | mdpi.com |
| 2D MOF | Co(II) | Metamagnetic | Critical field of 700-1000 Oe | rsc.orgnih.gov |
Coordination Chemistry and Ligand Design for Catalytic Systems
Synthesis and Characterization of Metal Complexes with 4-(4-Bromophenyl)-4H-1,2,4-Triazole Ligands
The synthesis of metal complexes involving this compound ligands is a burgeoning area of research. These complexes are typically formed by reacting the triazole ligand with various metal salts. The resulting coordination compounds have been characterized using a suite of analytical techniques, including elemental analysis, FTIR, UV-visible spectroscopy, and X-ray diffraction, to elucidate their stoichiometry and geometric structures. For instance, studies have reported the synthesis of complexes with transition metals such as copper(II), nickel(II), cobalt(II), and iron(III). researchgate.netejtas.com
The characterization data from these studies provide valuable insights into the nature of the metal-ligand interactions. For example, elemental analysis helps in determining the ratio of metal to ligand in the complex, which is often found to be 1:2. researchgate.net Spectroscopic methods like FTIR are crucial for identifying the coordination sites of the ligand, while UV-visible spectroscopy sheds light on the electronic transitions within the complex and helps in proposing the geometry.
| Metal Ion | Proposed Geometry | Stoichiometry (Metal:Ligand) | Reference |
| Cu(II) | Octahedral / Square Planar | 1:2 | researchgate.netnahrainuniv.edu.iq |
| Ni(II) | Octahedral | 1:2 | researchgate.net |
| Co(II) | Octahedral | 1:2 | researchgate.net |
| Fe(III) | Octahedral | 1:2 | ejtas.com |
| Cd(II) | Tetrahedral | 1:2 | researchgate.net |
| Zn(II) | Tetrahedral | 1:2 | researchgate.net |
Exploration of Coordination Modes and Geometries
The this compound ligand exhibits versatile coordination behavior, capable of adopting various modes to bond with metal centers. The triazole ring, with its three nitrogen atoms, offers multiple potential donor sites. nih.gov This allows the ligand to act in a monodentate, bidentate, or bridging fashion, leading to the formation of complexes with diverse geometries.
Chelating and Bridging Modes: The most common coordination mode observed is bidentate chelation, where the ligand coordinates to a metal ion through two of its nitrogen atoms, forming a stable five-membered ring. nih.gov This mode is prevalent in many of the synthesized complexes, contributing to their stability. Furthermore, the triazole ring can act as a bridge between two metal centers, with the N1 and N2 atoms coordinating to different metal ions. researchgate.net This bridging capability is instrumental in the construction of polynuclear and polymeric coordination compounds. researchgate.net
The geometry of the resulting metal complexes is highly dependent on the metal ion, the coordination number, and the nature of other ligands present in the coordination sphere. Octahedral geometries are commonly observed for transition metal ions like Co(II), Ni(II), and Fe(III) when the ligand acts as a bidentate chelator. researchgate.netejtas.com In some cases, particularly with Cu(II), square planar or distorted octahedral geometries can be adopted. nahrainuniv.edu.iqresearchgate.net For metal ions like Zn(II) and Cd(II), tetrahedral geometries are often favored. researchgate.net
Investigation of Metal-Ligand Bonding Characteristics and Electronic Structure in Complexes
Understanding the metal-ligand bonding characteristics and the electronic structure of these complexes is crucial for predicting their reactivity and potential applications. Spectroscopic techniques, in conjunction with theoretical calculations, have been employed to probe these aspects.
The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ions and charge transfer bands. researchgate.net These spectra help in assigning the geometry of the complexes and in understanding the ligand field strength. Magnetic susceptibility measurements further aid in determining the electronic configuration and spin state of the metal centers. nih.gov
Theoretical studies, such as Density Functional Theory (DFT), have been utilized to complement experimental findings. These calculations provide a deeper understanding of the molecular orbitals, bond orders, and the distribution of electron density within the complex. ekb.eg Such studies have confirmed the bidentate coordination of similar triazole ligands through the sulfur and amine groups in related systems. nahrainuniv.edu.iqnih.gov
Catalytic Applications of Triazole-Metal Complexes
The metal complexes derived from this compound and its derivatives have shown significant promise as catalysts in a variety of organic transformations. researchgate.netresearchgate.netekb.eg The unique electronic and steric properties imparted by the triazole ligand can influence the activity and selectivity of the metal center.
Role in Cross-Coupling Reactions and C-H Activation Catalysis
Triazole-metal complexes have emerged as effective catalysts for cross-coupling reactions, which are fundamental transformations in synthetic organic chemistry. researchgate.netekb.eg For instance, palladium complexes bearing triazole-based ligands have been successfully employed in Suzuki cross-coupling reactions. nih.gov These reactions involve the coupling of organoboron compounds with organic halides and are pivotal for the formation of carbon-carbon bonds. The triazole ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.
In addition to cross-coupling, these complexes have also been explored in the field of C-H activation. mdpi.com C-H activation is a powerful strategy that allows for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical and environmentally friendly approach to organic synthesis. The development of triazole-metal catalysts for C-H activation is an active area of research, with the potential to enable the synthesis of complex molecules from simple precursors.
| Catalytic Reaction | Metal Catalyst | Ligand Type | Reference |
| Suzuki Cross-Coupling | Palladium | 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | nih.gov |
| C-H Activation/Annulation | Palladium | 1-((1-substituted-1H-1,2,3-triazol-4-yl)methyl)-1H-indoles | mdpi.com |
| Sonogashira Cross-Coupling | Nickel | Schiff base of 5-(4-bromophenyl)thiazol-2-amine | nih.gov |
| Kumada-Corriu Cross-Coupling | Nickel | Schiff base complexes | nih.gov |
Development of Chiral Triazole Ligands for Asymmetric Catalysis
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, is a key technology in this regard. The development of chiral ligands based on the this compound scaffold is a promising avenue for advancing asymmetric catalysis.
While the current body of literature on chiral ligands derived specifically from this compound is limited, the broader field of chiral triazole ligands provides a strong foundation for future research. By introducing chiral substituents onto the triazole ring or the phenyl group, it is possible to create a chiral environment around the metal center. These chiral metal complexes could then be employed as catalysts in a range of asymmetric transformations, such as asymmetric hydrogenation, epoxidation, and carbon-carbon bond-forming reactions. The design and synthesis of such ligands represent a significant opportunity for future investigations in this area.
Organocatalytic Studies Involving Triazole Derivatives
In addition to their role as ligands in metal-based catalysis, triazole derivatives themselves can function as organocatalysts. researchgate.net Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has gained widespread recognition as a powerful and sustainable alternative to traditional metal-based catalysis.
The unique structural and electronic features of the 1,2,4-triazole (B32235) ring make it an attractive scaffold for the design of organocatalysts. The presence of multiple nitrogen atoms allows for the formation of hydrogen bonds and other non-covalent interactions, which can be exploited to activate substrates and control the stereoselectivity of a reaction. While specific organocatalytic studies focusing solely on this compound are not extensively documented, the broader class of triazole derivatives has been investigated in this context. These studies pave the way for the exploration of this compound and its derivatives as potential organocatalysts for a variety of organic transformations.
Emerging Research Directions and Future Perspectives
Development of Hybrid Triazole-Based Functional Materials
The structural framework of 1,2,4-triazoles is being increasingly utilized to construct novel hybrid functional materials with unique optical and electronic properties. Research has demonstrated the synthesis of new 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives through Suzuki cross-coupling reactions. nih.gov In this approach, precursor compounds such as 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles serve as foundational units. nih.govmdpi.com These brominated triazoles are coupled with various boronic acids in the presence of a palladium catalyst to create extended π-conjugated systems. nih.gov
These newly synthesized organic hybrids, which incorporate the 4H-1,2,4-triazole core, have been investigated for their luminescence properties. nih.gov The development of such materials is significant for applications in material science, including the creation of novel optical and electronic devices. The versatility of the triazole ring, combined with the reactivity of the bromophenyl moiety, allows for the systematic tuning of the final material's properties. nih.gov
Beyond materials with optical properties, research is also focused on creating hybrid compounds for biological applications. nih.gov Scientists have described the synthesis of new hybrids linking 1,2,4-triazole (B32235) units to other heterocyclic structures to develop novel neurotropic agents. nih.gov This approach leverages the triazole core as a scaffold to build complex molecules with potential therapeutic activities. nih.govzsmu.edu.ua
Advanced Methodological Improvements in Triazole Synthesis and Characterization
The synthesis of the 1,2,4-triazole ring system is a well-established area of heterocyclic chemistry, yet advancements continue to be made for improved efficiency, yield, and environmental friendliness.
Synthesis Methodologies:
One of the most common methods for preparing the 3,4,5-trisubstituted 4H-1,2,4-triazole core involves the cyclization of diacylhydrazines with aromatic amines, often using a dehydrating agent. nih.gov For instance, N,N′-bis(4-bromobenzoyl)hydrazine has been used as a starting material to synthesize 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole derivatives. nih.govmdpi.com Other established routes include the conversion from other heterocyclic systems like 1,3,4-oxadiazoles. nih.gov
A significant methodological improvement is the application of "green chemistry" principles, such as the use of ionic liquids (ILs). nih.gov ILs are being explored as alternative solvents and catalysts in reactions like the Suzuki cross-coupling of brominated triazoles. nih.gov Their low vapor pressure and thermal stability offer advantages over conventional volatile organic solvents. nih.gov Furthermore, ultrasonic-assisted synthesis has been reported for creating indole (B1671886) derivatives of 4-amino-4H-1,2,4-triazole-3-thiol, showcasing another modern technique for efficient synthesis. nih.gov
The synthesis of related thione derivatives, such as 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, is typically achieved through the alkaline cyclization of the corresponding acyl-thiosemicarbazides. mdpi.comnih.gov For example, 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been synthesized from 4-bromoaniline (B143363) via a multi-step process. mdpi.com The resulting triazole-thiol exists in a tautomeric equilibrium between the thiol and thione forms, which influences its subsequent chemical reactivity, such as in S-alkylation reactions. mdpi.com
| Method | Precursor(s) | Resulting Compound Type | Key Features | Reference |
|---|---|---|---|---|
| Suzuki Cross-Coupling | 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles, Arylboronic acids | 4-Alkyl-3,5-diaryl-4H-1,2,4-triazoles | Creates extended π-conjugated systems; Used for luminescent materials. | nih.gov |
| Cyclization of Diacylhydrazines | N,N′-bis(4-bromobenzoyl)hydrazine, Amines | 4-Substituted-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles | A fundamental route to the 3,4,5-trisubstituted triazole core. | nih.govmdpi.com |
| Alkaline Cyclization | Acyl-thiosemicarbazides | 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols | Common method for producing triazole-thiones. | mdpi.comnih.gov |
| "Green" Synthesis | Brominated triazoles, Boronic acids | Diaryl-substituted triazoles | Utilizes ionic liquids as both solvent and catalyst. | nih.gov |
Characterization Techniques:
The structural elucidation of newly synthesized triazole derivatives relies on a combination of modern spectroscopic and analytical techniques. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight. mdpi.commdpi.commdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular structure. This includes one-dimensional techniques like ¹H and ¹³C NMR, as well as two-dimensional experiments (e.g., ¹H-¹H, ¹H-¹³C, and ¹H-¹⁵N) that reveal connectivity between atoms. mdpi.com Infrared (IR) spectroscopy is used to identify characteristic functional groups present in the molecule, such as C=N, C=O, and N-H bonds. mdpi.commdpi.comresearchgate.net
| Technique | Information Obtained | Reference |
|---|---|---|
| ¹H NMR | Provides information on the proton environment, including chemical shifts and coupling constants. | mdpi.commdpi.com |
| ¹³C NMR | Identifies the different carbon environments within the molecule. | mdpi.commdpi.com |
| 2D NMR | Elucidates complex structural connectivity (e.g., ¹H-¹³C correlations). | mdpi.com |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups. | mdpi.commdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass and confirms the molecular formula. | mdpi.commdpi.com |
| Elemental Analysis | Verifies the percentage composition of C, H, N, S, etc. | mdpi.comnih.gov |
Future Outlook on Interdisciplinary Research Avenues in Triazole Chemistry
The future of research involving the 4-(4-bromophenyl)-4H-1,2,4-triazole scaffold and its derivatives is poised for significant interdisciplinary expansion. The established biological activities of 1,2,4-triazoles—spanning antibacterial, antifungal, anticonvulsant, and anticancer properties—ensure their continued relevance in medicinal chemistry and drug discovery. nih.govnih.govmdpi.com
A key future direction involves structure-based drug design, where the triazole scaffold is optimized to inhibit specific biological targets. nih.govmdpi.com For example, derivatives are being designed as inhibitors of metallo-β-lactamases to combat antibiotic resistance. mdpi.com Molecular docking and in silico studies are becoming integral to this process, allowing researchers to predict binding affinities and guide synthetic efforts toward more potent and selective compounds. nih.gov
In materials science, the focus will likely be on developing more sophisticated functional materials. By strategically modifying the substituents on the triazole ring, researchers can fine-tune properties like luminescence, thermal stability, and conductivity for applications in organic electronics, sensors, and photonics. nih.gov
The convergence of nanotechnology and triazole chemistry presents another exciting frontier. Triazole derivatives could be functionalized onto nanoparticles or surfaces to create advanced drug delivery systems, diagnostic tools, or catalytic surfaces. The ongoing development of more efficient, sustainable, and scalable synthetic methods will be crucial to support these advanced applications, making these versatile heterocyclic compounds accessible for a wide range of scientific and technological pursuits. nih.govnih.gov
Q & A
Basic Research Questions
Q. How can the synthesis of 4-(4-bromophenyl)-4H-1,2,4-triazole derivatives be optimized for higher yields?
- Methodological Answer : Microwave-assisted synthesis is an efficient method for optimizing reaction conditions. For example, maintaining temperatures at 165°C and pressures of 12.2 bar enhances reaction efficiency, as demonstrated in the synthesis of analogous triazole derivatives . Additionally, Suzuki cross-coupling reactions using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water/ethanol solvent systems (130°C, 7 hours) yield high-purity products (>95%) . Key parameters include stoichiometric ratios of boronic acid precursors and controlled heating durations.
Q. What analytical techniques are critical for confirming the molecular structure of this compound derivatives?
- Methodological Answer : Structural confirmation requires a combination of:
- Spectroscopy : ¹H/¹³C NMR for elucidating hydrogen and carbon environments, IR for functional group identification (e.g., C-Br stretching at ~600 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) provides bond lengths, angles, and packing motifs. For instance, SCXRD of a related triazole derivative revealed a planar triazole ring with a dihedral angle of 85.2° between the bromophenyl and trimethoxyphenyl groups .
- Elemental Analysis : CHNS/O data to validate empirical formulas.
Q. How can researchers screen the biological activity of this compound derivatives?
- Methodological Answer : Standard protocols include:
- Antimicrobial Testing : Cup-plate method against bacterial/fungal strains, with zone-of-inhibition measurements .
- Anti-inflammatory Assays : Carrageenan-induced rat paw edema models to quantify edema reduction .
- Antioxidant Evaluation : DPPH radical scavenging assays, comparing activity to BHA/BHT standards .
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of this compound derivatives?
- Methodological Answer : Apoptosis induction in cancer cells is a key mechanism. For example, triazole-thione derivatives disrupt mitochondrial membrane potential, activating caspase-3/9 pathways . In vitro studies using flow cytometry (Annexin V/PI staining) and Western blotting for apoptotic markers (e.g., Bax/Bcl-2 ratios) are critical. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like tubulin or topoisomerase II .
Q. How can this compound derivatives be tailored for material science applications?
- Methodological Answer : Luminescent properties are enhanced by introducing electron-donating groups (e.g., diphenylamino) via Suzuki coupling. For example, 3,5-bis(4-bromophenyl)-4-alkyl-triazoles exhibit strong blue emission (λₑₘ ≈ 450 nm) with quantum yields up to 0.72 . Photophysical characterization involves UV-vis spectroscopy, fluorescence lifetime measurements, and cyclic voltammetry to assess HOMO/LUMO levels.
Q. How can conflicting data on biological activity across studies be resolved?
- Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. Systematic structure-activity relationship (SAR) studies are essential:
- Varied Substituents : Compare activities of derivatives with halogenated, alkyl, or methoxy groups .
- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH, temperature).
- Computational Modeling : Molecular dynamics simulations to assess binding stability or bioavailability differences .
Q. What strategies control regioselectivity in the synthesis of this compound derivatives?
- Methodological Answer : Regioselectivity is influenced by:
- Reagent Choice : Using KOH in hydrazine-mediated cyclization favors 1,2,4-triazole formation over 1,3,4-isomers .
- Catalysts : Pd(PPh₃)₄ in Suzuki reactions directs coupling to the 3- and 5-positions of the triazole ring .
- Temperature : Higher temperatures (130°C) reduce byproduct formation in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
